5-methylthiophene-3-thiol

Flavor Chemistry Sensory Science Structure-Odor Relationship

5-Methylthiophene-3-thiol (CAS 2634-17-5), a heteroaromatic thiol, is a cysteine-derived Maillard reaction product known for its green, meaty, herbaceous odor profile. Classified within the heteroaromatic compound family, it serves as a key component in meat flavor model systems and is utilized as an intermediate in pharmaceutical and polymer syntheses, as indicated by patent activity.

Molecular Formula C5H6S2
Molecular Weight 130.2 g/mol
CAS No. 2634-17-5
Cat. No. B3391906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylthiophene-3-thiol
CAS2634-17-5
Molecular FormulaC5H6S2
Molecular Weight130.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)S
InChIInChI=1S/C5H6S2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3
InChIKeyAKXPXNGITUAYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility226.7 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiophene-3-thiol (CAS 2634-17-5): Procurement Guide for a Specialty Thiophene-Thiol Flavor Building Block


5-Methylthiophene-3-thiol (CAS 2634-17-5), a heteroaromatic thiol, is a cysteine-derived Maillard reaction product known for its green, meaty, herbaceous odor profile [1]. Classified within the heteroaromatic compound family, it serves as a key component in meat flavor model systems and is utilized as an intermediate in pharmaceutical and polymer syntheses, as indicated by patent activity [1][2]. Its specific substitution pattern distinguishes its sensory and reactivity profile from other thiophene-thiol isomers.

Meat flavor model systems — green, meaty, herbaceous note for authentic beef/chicken reconstruction
Synthesis intermediate — reported in 17 patents for pharmaceutical and agrochemical building blocks
Structure-odor research — defined regioisomer with published spectral and sensory data

Why Generic Thiophene-Thiol Substitution is Inadequate for 5-Methylthiophene-3-thiol Procurement


Interchanging 5-methylthiophene-3-thiol with generic thiophene-thiols is unreliable due to profound differences in odor character and intensity dictated by the specific position of the thiol group and methylation. For example, while thiophene-3-thiol exhibits a cooked meat and garlic note, the 2-isomer has a burnt, caramellic profile . A systematic structure-odor study on mercapto-thiophenes demonstrated that moving the thiol group from the 2- to the 3-position preserves a coffee-like aroma but significantly increases the odor threshold, altering its functional impact in flavor formulations [1]. This evidence underscores that precise regiochemistry is non-negotiable for achieving target sensory outcomes in complex flavor or fragrance applications.

Target: 5-Methylthiophene-3-thiol
Generic thiophene-thiols / regioisomers
Odor character

Green, meaty, herbaceous

Odor mismatch risk

2-isomer: burnt, caramellic; 3-isomer: cooked meat, garlic. Flavor profile may shift significantly

Odor threshold

Higher threshold for 3-position thiol (class-level inference)

Potency context may differ

2-thiol isomer has lower threshold; substitution alters functional impact without dosage adjustment

Regiochemistry control

Defined 3-thiol, 5-methyl pattern

Cannot assume interchangeability

Sensory outcome and reactivity require exact substitution pattern; generic thiophene-thiol may not reproduce target performance

Quantitative Differentiation Evidence for 5-Methylthiophene-3-thiol Against Key Analogs


Odor Threshold Comparison: 5-Methylthiophene-3-thiol vs. Thiophene-2-thiol (2-Thiophenethiol)

A systematic study on mercapto-thiophenes found that the regiochemistry of the thiol group critically influences odor potency. While specific data for 5-methylthiophene-3-thiol was not directly reported, the class-level inference from the study demonstrates that moving the thiol group from the 2-position (as in thiophene-2-thiol) to the 3-position (as in the target compound) preserves the coffee-like aroma character but leads to a measurable increase in the odor threshold. This means a higher concentration of the 3-thiol isomer is required for perception, a critical parameter for precise flavor formulation [1].

Odor Threshold
Class-level
3-thiol position increases odor threshold vs 2-thiol; none of 46 tested analogs showed lower threshold than lead compound
Formulation potency context may shift
Class-level inference; verify for 5-methyl derivative directly
Flavor Chemistry Sensory Science Structure-Odor Relationship

Odor Character Differentiation: 5-Methylthiophene-3-thiol vs. Thiophene-3-thiol

Databases and flavor resources describe a distinct odor character difference between the target compound and its direct, non-methylated analog. 5-Methylthiophene-3-thiol is consistently characterized as having a 'green, meaty, herbaceous' odor [1], while thiophene-3-thiol (CAS 7774-73-4) is described with a 'cooked meat and garlic' note . This qualitative sensory divergence is supported by their different origins in model Maillard systems [1].

Odor Character
Supporting evidence
5-methyl-3-thiol: green, meaty, herbaceous vs thiophene-3-thiol: cooked meat, garlic
Enables distinct flavor note selection
Qualitative sensory descriptors from databases; source review recommended
Flavor Chemistry Maillard Reaction Aroma Profile

Physicochemical Property Differentiation: Boiling Point and Molecular Weight

The addition of a methyl group in 5-methylthiophene-3-thiol results in a significantly higher boiling point compared to its parent compound, thiophene-3-thiol. This difference in volatility is a critical parameter for separation processes and formulation stability. The target compound has a predicted boiling point of 194.8±20.0 °C , while thiophene-3-thiol has a boiling point of approximately 171 °C .

Boiling Point
Data to verify
194.8 ± 20.0 °C (5-methyl) vs ~171 °C (thiophene-3-thiol)
Processing and volatility context differs
Predicted values; confirm experimentally for your batch
Physical Chemistry Analytical Chemistry Chemical Engineering

Regiochemical Identity Confirmation: Distinct NMR Spectral Signatures

A study on structure-odor correlations of mercapto-furans and thiophenes confirmed the regiochemistry of synthesized compounds, including various methyl and thiol substituted thiophenes, using comprehensive NMR data (¹H, ¹³C) [1]. For 5-methylthiophene-3-thiol, the characteristic spectral pattern serves as a unique analytical fingerprint, allowing for absolute structural confirmation and differentiation from its regioisomers like 5-methylthiophene-2-thiol, which would exhibit a distinct signal set. This published spectral dataset is essential for quality control and verifying the structural integrity of the procured material.

NMR Fingerprint
Supporting evidence
Distinct ¹H/¹³C patterns confirm 5-methyl-3-thiol regioisomer; published assignments available
Ensures regioisomer identity confirmation
Verify incoming material against reference spectral data
Analytical Chemistry Spectroscopy Quality Control

Validated Application Scenarios for 5-Methylthiophene-3-thiol Based on Quantitative Differentiation


Formulation of Authentic Meat Flavor Model Systems

5-Methylthiophene-3-thiol's characterized 'green, meaty, herbaceous' odor [1] makes it a crucial ingredient for reconstructing authentic meat flavor models, particularly for beef and chicken. Its distinct profile, differing from the 'garlic' note of thiophene-3-thiol and the 'caramellic' note of 2-thiophenethiol , allows flavorists to achieve a more complex and complete aroma profile that simple substitution cannot replicate.

Precision Sensory Research in Structure-Odor Activity Studies

The compound serves as a valuable tool in academic and industrial sensory research aimed at understanding the structural determinants of sulfur-containing aroma compounds. Its well-defined regiochemistry and published spectral data from Schoenauer et al. [2] provide a reference standard for structure-odor relationship studies, where its behavior (e.g., higher odor threshold compared to 2-thiols) contributes to the understanding of olfactory receptor interactions.

Synthesis of Advanced Intermediates for Pharmaceuticals and Agrochemicals

The compound's selection as an intermediate is evidenced by its presence in 17 patent documents [3], indicating its utility in synthesizing more complex molecules for drug discovery and crop protection. Its procurement is driven by the need for a specific thiophene-thiol regioisomer that can introduce this particular molecular architecture into target molecules, a role that cannot be fulfilled by other thiophene-thiol isomers.

Application
Selection Property
Validation Focus
Meat flavor model systems
Regiochemistry-specific odor profile
Sensory differentiation from 2-thiol and 3-thiol analogs
Structure-odor relationship studies
Defined regioisomer with published spectra
Sensory threshold characterization
Pharmaceutical/agrochemical synthesis
Thiophene-thiol building block (17 patents)
Spectral identity verification
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